![molecular formula C10H11NO3 B3028631 Ethyl 2-acetylisonicotinate CAS No. 25028-32-4](/img/structure/B3028631.png)
Ethyl 2-acetylisonicotinate
Overview
Description
Ethyl 2-acetylisonicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is typically a solid in physical form .
Synthesis Analysis
The synthesis of Ethyl 2-acetylisonicotinate involves several steps. The process starts with the addition of ethyl isonicotinate, paraldehyde, FeSO4·7H2O, TFA, and 70% t-BuOOH into a 500 mL round bottom flask in sequence. The resulting mixture is then heated to reflux for 4 hours. After cooling to room temperature, acetonitrile is removed in vacuum and the residue is neutralized. The mixture is then extracted with chloroform (3x100 mL). The combined organic fractions are dried over MgSO4, filtered, and concentrated in vacuum. The product is then obtained through column chromatography (SiO2), eluting with a mixture of petroleum ether and ethyl acetate (13:1). The pure product is collected as a white solid .Molecular Structure Analysis
The InChI key for Ethyl 2-acetylisonicotinate is LUMZQFHOBXCXOR-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-acetylisonicotinate is a solid at room temperature . The compound’s color ranges from white to pale brown . It appears in the form of crystals, powder, or crystalline powder .Scientific Research Applications
- Anti-inflammatory Properties : Ethyl 2-acetylisonicotinate exhibits anti-inflammatory effects, making it a potential candidate for drug development in conditions like arthritis and inflammatory diseases .
- Fluorescent Properties : Researchers have explored the luminescent behavior of this compound. It can serve as a fluorescent probe in biological imaging and materials science .
Medicinal Chemistry and Drug Development
Photophysical Studies and Luminescent Materials
Safety and Hazards
Ethyl 2-acetylisonicotinate is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and not ingesting the compound .
properties
IUPAC Name |
ethyl 2-acetylpyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZQFHOBXCXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717142 | |
Record name | Ethyl 2-acetylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25028-32-4 | |
Record name | Ethyl 2-acetylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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